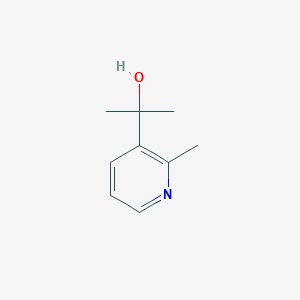

2-(2-Methylpyridin-3-yl)propan-2-ol

Description

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

2-(2-methylpyridin-3-yl)propan-2-ol |

InChI |

InChI=1S/C9H13NO/c1-7-8(9(2,3)11)5-4-6-10-7/h4-6,11H,1-3H3 |

InChI Key |

CKYWEENYFPFEDK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C(C)(C)O |

Origin of Product |

United States |

Scientific Research Applications

Chemical Applications

Synthesis Intermediate

2-(2-Methylpyridin-3-yl)propan-2-ol serves as an important intermediate in organic synthesis. It is utilized in the production of various complex organic compounds, particularly those involving heterocycles. The compound's structure allows it to participate in multiple reactions, including Friedel-Crafts acylation and alkylation processes, which are essential for creating more intricate molecular architectures .

Reactivity Studies

The compound has been studied for its reactivity with electrophiles and nucleophiles. For instance, it can undergo oxidation to yield ketones or aldehydes or be reduced to form amines or alcohols, showcasing its versatility in synthetic pathways .

| Reaction Type | Product Type | Example Reaction Conditions |

|---|---|---|

| Oxidation | Ketones/Aldehydes | Reaction with oxidizing agents under controlled conditions |

| Reduction | Alcohols/Amines | Treatment with reducing agents like lithium aluminum hydride |

| Alkylation | Alkylated Derivatives | Friedel-Crafts reaction conditions involving Lewis acids |

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In laboratory studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Case Study: Anticancer Activity

A notable case study investigated the compound's effects on MDA-MB-231 breast cancer cells. Results demonstrated a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent in cancer treatment. The study highlighted the need for further investigation into the mechanisms of action and efficacy in vivo.

Medicinal Applications

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development aimed at treating various diseases. Ongoing research focuses on optimizing its pharmacological properties and understanding its mechanism of action .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes or receptors that play a critical role in disease progression. Detailed studies are necessary to elucidate these pathways fully and assess the compound's therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Variations

The following table highlights key structural differences between 2-(2-Methylpyridin-3-yl)propan-2-ol and related compounds:

Key Observations:

Alcohol Type: The tertiary alcohol in this compound may reduce water solubility compared to primary alcohols (e.g., 3-(2-Aminopyridin-3-yl)propan-1-ol) but enhance steric hindrance, affecting binding interactions .

Substituent Effects: The 2-methyl group on the pyridine ring may donate electron density via inductive effects, altering the reactivity of the pyridine nitrogen.

Core Heterocycle: Derivatives like 2-(3-Amino-6-chloroquinolin-2-yl)propan-2-ol (reproxalap) demonstrate the pharmacological relevance of tertiary alcohols in drug design, though quinoline-based systems differ in aromaticity and bioavailability compared to pyridines .

Pharmacological Potential:

- Adrenoceptor Binding: Propanol derivatives in exhibit α1-, α2-, and β1-adrenoceptor affinity, implying that the hydroxyl and pyridine groups are critical for receptor interactions . The tertiary alcohol in this compound may sterically hinder binding compared to primary alcohol analogs.

- Spasmolytic Activity: Compounds like (2R,S)-1-(4-Methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol () demonstrate spasmolytic effects, which could be modulated by pyridine substitution patterns .

Physicochemical Properties (Theoretical)

| Property | This compound | 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol | 3-(2-Aminopyridin-3-yl)propan-1-ol |

|---|---|---|---|

| Water Solubility | Low (tertiary alcohol) | Moderate (primary OH, polar chloro group) | High (primary OH, amino group) |

| LogP (Predicted) | ~1.5–2.0 | ~1.8–2.3 | ~0.5–1.0 |

| Hydrogen Bond Acceptors | 2 (pyridine N, OH) | 3 (pyridine N, OH, Cl) | 3 (pyridine N, OH, NH2) |

Q & A

Q. What protocols mitigate interference from matrix effects in chromatographic analysis of complex mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.